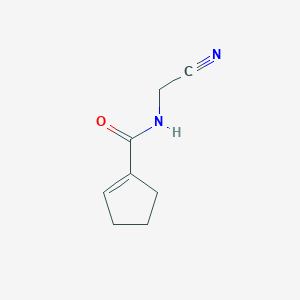
N-(Cyanomethyl)cyclopentene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)cyclopentene-1-carboxamide, also known as CPCC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. CPCC is a cyclic amide that contains a nitrile group, and it has been synthesized using different methods.
Mécanisme D'action
N-(Cyanomethyl)cyclopentene-1-carboxamide has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. The mechanism of action of N-(Cyanomethyl)cyclopentene-1-carboxamide involves the formation of a covalent bond between the nitrile group of N-(Cyanomethyl)cyclopentene-1-carboxamide and the active site of the enzyme, leading to the inhibition of the enzyme activity.
Effets Biochimiques Et Physiologiques
N-(Cyanomethyl)cyclopentene-1-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase activity, which can lead to an increase in the levels of acetylcholine and butyrylcholine in the brain. This increase in neurotransmitter levels can lead to improved cognitive function and memory. N-(Cyanomethyl)cyclopentene-1-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which can have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Cyanomethyl)cyclopentene-1-carboxamide has several advantages as a chemical compound for lab experiments, including its ability to inhibit the activity of specific enzymes, its unique chemical structure, and its potential applications in various fields. However, N-(Cyanomethyl)cyclopentene-1-carboxamide also has limitations, including its low yield and purification challenges during synthesis, and its potential toxicity.
Orientations Futures
There are several future directions for research on N-(Cyanomethyl)cyclopentene-1-carboxamide, including the development of new synthesis methods that improve yield and purity, the investigation of its potential as a drug candidate for the treatment of neurodegenerative diseases, and the exploration of its use as a monomer in the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of N-(Cyanomethyl)cyclopentene-1-carboxamide and its potential toxicity.
Méthodes De Synthèse
N-(Cyanomethyl)cyclopentene-1-carboxamide can be synthesized using different methods, including the reaction of cyclopentadiene with acrylonitrile followed by hydrolysis and the reaction of cyclopentadiene with acryloyl chloride followed by treatment with ammonia. The yield of N-(Cyanomethyl)cyclopentene-1-carboxamide using these methods is generally low, and the purification process is challenging due to the formation of side products. However, recent research has developed new methods that have improved the yield and purity of N-(Cyanomethyl)cyclopentene-1-carboxamide, including the use of an organocatalyst and the reaction of cyclopentadiene with cyanoacetic acid.
Applications De Recherche Scientifique
N-(Cyanomethyl)cyclopentene-1-carboxamide has shown potential in various scientific research fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-(Cyanomethyl)cyclopentene-1-carboxamide has been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes. In materials science, N-(Cyanomethyl)cyclopentene-1-carboxamide has been used as a monomer in the synthesis of polymers with unique properties. In organic synthesis, N-(Cyanomethyl)cyclopentene-1-carboxamide has been used as a building block for the synthesis of other compounds.
Propriétés
IUPAC Name |
N-(cyanomethyl)cyclopentene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-5-6-10-8(11)7-3-1-2-4-7/h3H,1-2,4,6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIUMWKSLWLXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)cyclopentene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

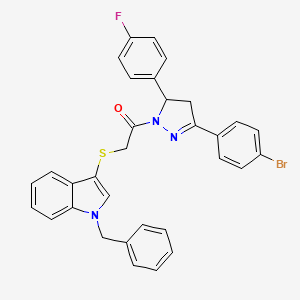
![ethyl 4-({[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2982238.png)
![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2982239.png)
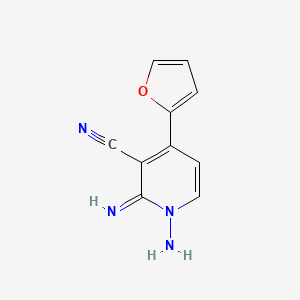
![(E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2982244.png)
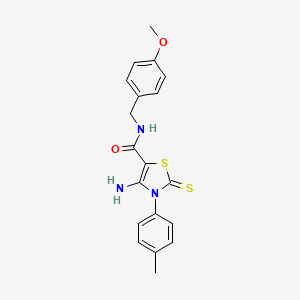
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone dioxalate](/img/structure/B2982248.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2982249.png)
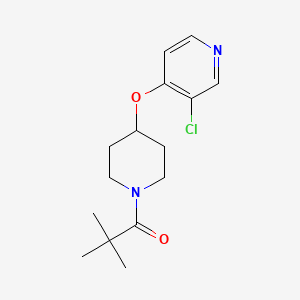
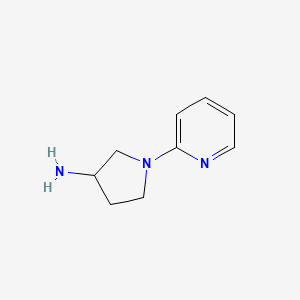
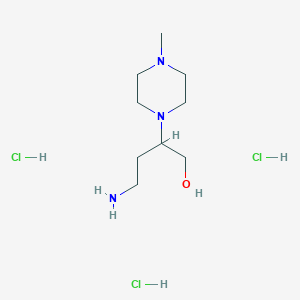
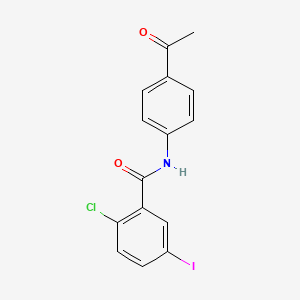
![N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2982255.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2982257.png)